
3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea is a chemical compound with the molecular formula C16H23N3O . It has a molecular weight of 273.38 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H23N3O/c20-16(18-12-6-2-1-3-7-12)19-15-10-4-9-14-13(15)8-5-11-17-14/h4,9-10,12,17H,1-3,5-8,11H2,(H2,18,19,20) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Chemical Synthesis and Structural Analogues
The synthesis of compounds structurally related to "3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea" often involves complex reactions highlighting the versatility of tetrahydroquinoline derivatives in chemical synthesis. For example, studies on the Fischer synthesis of indoles from arylhydrazones detail transformations of tetrahydroquinoline derivatives, demonstrating their relevance in creating pharmacologically active heterocyclic compounds (Fusco & Sannicolo, 1978). Such methods could be pertinent to the synthesis and modification of "this compound," providing a foundational approach for creating analogs with enhanced biological activities.
Biological Activities and Potential Applications
The biological significance of urea derivatives in medicinal chemistry is well-documented, with various urea-based molecules being explored for therapeutic applications. For instance, urease inhibitors have been investigated for their potential in treating gastric and urinary tract infections caused by urea-hydrolyzing bacteria, indicating the medical relevance of urea modifications (Kosikowska & Berlicki, 2011). Similarly, tetrahydroisoquinoline derivatives, including those structurally akin to "this compound," are highlighted for their therapeutic potential across a range of disorders, suggesting possible applications in drug discovery and development (Singh & Shah, 2017).
Urea in Metabolic Processes and Environmental Applications
Beyond pharmacological interests, urea and its derivatives play crucial roles in metabolic processes and environmental applications. Research on urea metabolism in ruminants discusses urease's function in nitrogen recycling, underscoring the broader biological importance of urea derivatives (Jin et al., 2018). Furthermore, urea has been evaluated as a sustainable hydrogen carrier, highlighting its potential in energy storage technologies and offering insights into the environmental applications of urea-based compounds (Rollinson et al., 2011).
properties
IUPAC Name |
1-cyclohexyl-3-(1,2,3,4-tetrahydroquinolin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c20-16(18-12-6-2-1-3-7-12)19-15-10-4-9-14-13(15)8-5-11-17-14/h4,9-10,12,17H,1-3,5-8,11H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOJFQKSTXJQHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=CC3=C2CCCN3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-N-(3-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2555052.png)
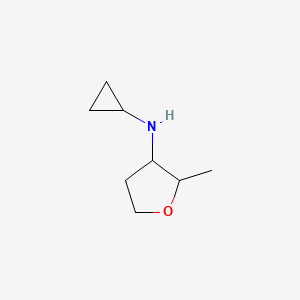

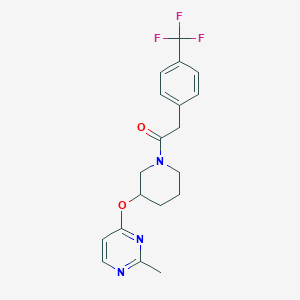
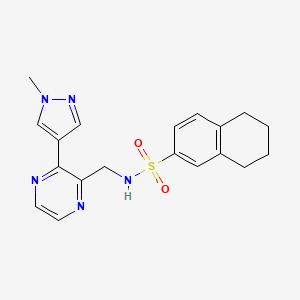
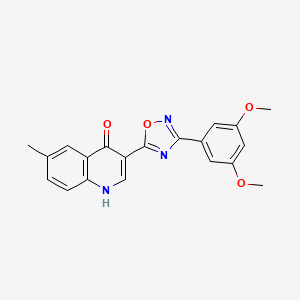
![1-(3,4-dimethylphenyl)-7,8-difluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2555061.png)
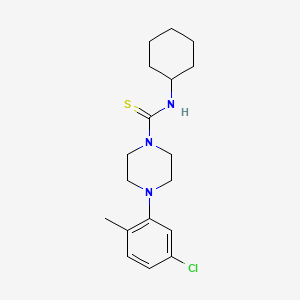
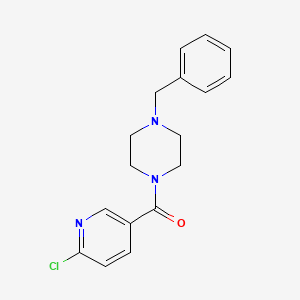
![N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2555066.png)
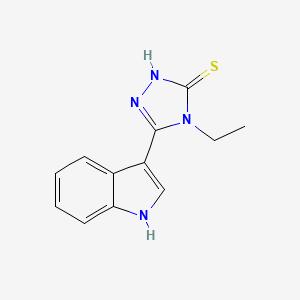
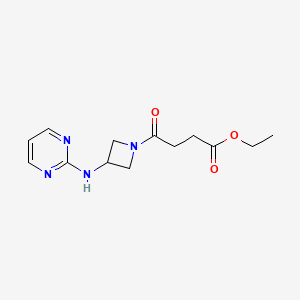
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)acetamide](/img/structure/B2555072.png)
